

Spectroscopic Data of 4-Chlorocyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of **4-Chlorocyclohexanol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **4-Chlorocyclohexanol**, providing detailed information about the chemical environment of each proton and carbon atom. The data for both cis and trans isomers are presented below.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for **4-Chlorocyclohexanol** Isomers

Isomer	Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
trans-4-Chlorocyclohexanol	H1 (CH-OH)	~3.6 - 3.8	m	-
	H4 (CH-Cl)	~4.0 - 4.2	m	-
	CH ₂ (axial & equatorial)	~1.2 - 2.2	m	-
cis-4-Chlorocyclohexanol	H1 (CH-OH)	~4.0 - 4.2	m	-
	H4 (CH-Cl)	~4.3 - 4.5	m	-
	CH ₂ (axial & equatorial)	~1.4 - 2.1	m	-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. 'm' denotes a multiplet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for **4-Chlorocyclohexanol** Isomers

Isomer	Carbon	Chemical Shift (ppm)
trans-4-Chlorocyclohexanol	C1 (CH-OH)	~69-71
C4 (CH-Cl)	~60-62	
C2, C6	~35-37	
C3, C5	~30-32	
cis-4-Chlorocyclohexanol	C1 (CH-OH)	~66-68
C4 (CH-Cl)	~58-60	
C2, C6	~33-35	
C3, C5	~28-30	

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-Chlorocyclohexanol**. The key vibrational frequencies are summarized below.

Table 3: Characteristic IR Absorption Bands for **4-Chlorocyclohexanol**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohol)	Stretching	3200-3600	Strong, Broad
C-H (Alkane)	Stretching	2850-3000	Strong
C-O (Alcohol)	Stretching	1050-1150	Strong
C-Cl (Haloalkane)	Stretching	600-800	Medium-Strong

The broad O-H stretching band is characteristic of the hydroxyl group, while the C-Cl stretching frequency confirms the presence of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Chlorocyclohexanol**.

Table 4: Key Mass Spectrometry Fragments for **4-Chlorocyclohexanol**

m/z	Interpretation
134/136	Molecular ion ($[M]^+$) peak, showing the isotopic pattern for chlorine
116/118	Loss of H_2O from the molecular ion
98	Loss of HCl from the molecular ion
57	$[\text{C}_4\text{H}_9]^+$ fragment

The presence of two molecular ion peaks with an intensity ratio of approximately 3:1 (for $^{12}\text{C}_5^{1}\text{H}_{10}^{35}\text{Cl}^{16}\text{O}$ and $^{12}\text{C}_5^{1}\text{H}_{10}^{37}\text{Cl}^{16}\text{O}$) is a characteristic feature for a compound containing one chlorine atom.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of the **4-Chlorocyclohexanol** isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

Data Acquisition:

- ^1H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds.

- ^{13}C NMR: Spectra are typically acquired on the same spectrometer with a proton decoupler. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solution: The sample is dissolved in a suitable solvent (e.g., CCl_4) and placed in a liquid cell.

Data Acquisition:

- A background spectrum of the empty salt plates or the solvent-filled cell is recorded first.
- The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **4-Chlorocyclohexanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- The concentration should be in the range of $1\text{-}10\text{ }\mu\text{g/mL}$.

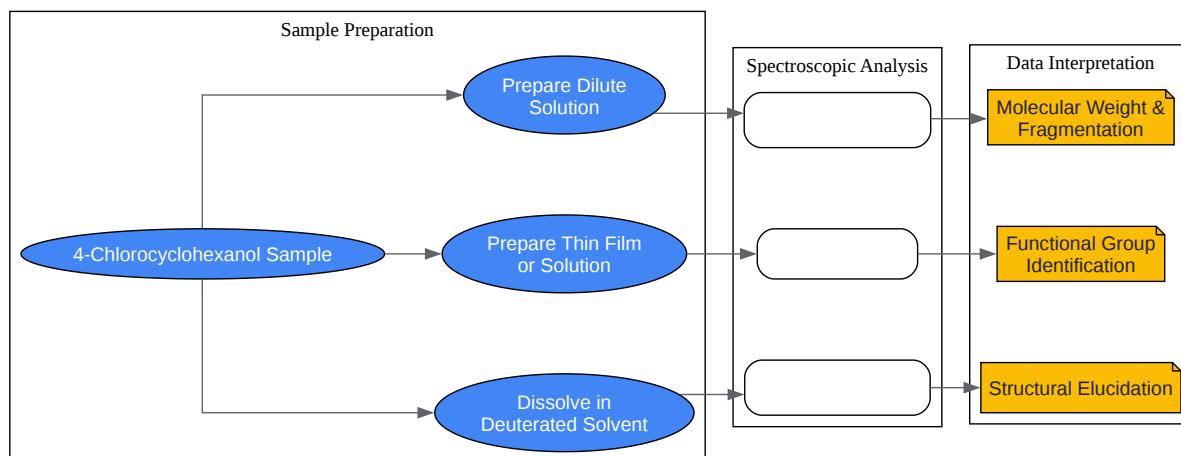
Data Acquisition:

- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
- The separated components then enter the mass spectrometer (MS), where they are ionized (typically by electron impact) and fragmented.

- The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chlorocyclohexanol**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of 4-Chlorocyclohexanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345108#spectroscopic-data-of-4-chlorocyclohexanol-nmr-ir-ms\]](https://www.benchchem.com/product/b1345108#spectroscopic-data-of-4-chlorocyclohexanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com